3-Bromo-5-(trifluoromethoxy)benzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

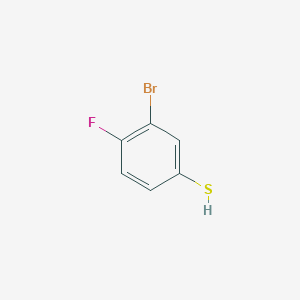

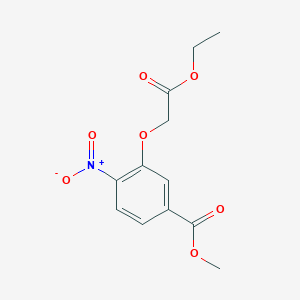

The compound "3-Bromo-5-(trifluoromethoxy)benzyl bromide" is a brominated benzyl bromide derivative with a trifluoromethoxy group attached to the aromatic ring. This structure suggests potential reactivity both in the aromatic ring due to the presence of the bromine substituents and in the benzyl position, which could be involved in various chemical transformations.

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated aromatic compounds has been reported in the literature. For instance, the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a compound with a trifluoromethyl group and a benzyl moiety, was achieved through a series of reactions starting from 2'-deoxy-5-iodouridine, involving benzylation, benzoylation, and coupling with trifluoromethylcopper . Although not the same compound, this synthesis route provides insight into the potential synthetic strategies that could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate), has been characterized by X-ray diffraction analysis, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . While this does not directly describe "3-Bromo-5-(trifluoromethoxy)benzyl bromide," it does provide a context for understanding how bromine and other substituents like trifluoromethoxy might influence the geometry of aromatic compounds.

Chemical Reactions Analysis

Benzyl bromides are known to undergo nucleophilic substitution reactions. For example, the nucleophilic trifluoromethylthiolation of benzyl bromides has been performed using (bpy)Cu(SCF3), yielding benzyl trifluoromethyl sulfides . This suggests that "3-Bromo-5-(trifluoromethoxy)benzyl bromide" could also participate in similar nucleophilic substitution reactions due to the presence of the benzyl bromide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Bromo-5-(trifluoromethoxy)benzyl bromide" can be inferred from related compounds. Aryl bromides such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene exhibit rotational isomerism and have been converted to corresponding aryllithium compounds, indicating potential reactivity for further transformations . The presence of bromine and trifluoromethoxy groups in "3-Bromo-5-(trifluoromethoxy)benzyl bromide" would likely confer similar reactivity and physical properties, such as boiling and melting points, solubility, and stability, which are important for its handling and use in chemical synthesis.

科学的研究の応用

Application 1: Detection of Uracil in DNA

- Summary of the Application : 3-Bromo-5-(trifluoromethoxy)benzyl bromide has been used as a derivatization reagent in the detection of uracil in DNA .

- Methods of Application : The compound is used in Gas Chromatography and Negative Chemical Ionization Mass Spectrometry for the detection of uracil .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application 2: Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

- Summary of the Application : This compound has been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application 3: Synthesis of Electronically Deficient Atropisomeric Diphosphine Ligand

- Summary of the Application : It has been used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

3-Bromo-5-(trifluoromethoxy)benzyl bromide is classified as a dangerous compound. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, which advise against breathing dust/fume/gas/mist/vapors/spray, and recommend washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1-bromo-3-(bromomethyl)-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRNFJCHQHPVTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethoxy)benzyl bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)